molecular formula C7H6N4O B12963459 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde

Cat. No.: B12963459
M. Wt: 162.15 g/mol
InChI Key: BQAMNTKDYYDRMY-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the desired compound in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous for industrial production due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to exhibit inhibitory activity against kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde
  • 1,2,4-Triazolo[1,5-a]pyridine-6-carboxaldehyde
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Uniqueness

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde is unique due to its specific amino and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C7H6N4O/c8-7-10-9-6-3-5(4-12)1-2-11(6)7/h1-4H,(H2,8,10)

InChI Key

BQAMNTKDYYDRMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C=C1C=O

Origin of Product

United States

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